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Abstract
MRT199665 is a potent, ATP-competitive inhibitor of Microtubule Affinity Regulating Kinase

(MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).[1][2] In

cancer biology, particularly in MEF2C-activated human acute myeloid leukemia (AML),

MRT199665 has been demonstrated to induce apoptosis.[1][2] Its mechanism of action

involves the inhibition of MEF2C phosphorylation at the S222 residue, leading to a reduction in

leukemic cell growth.[1][2] These application notes provide a comprehensive overview of the

protocols for utilizing MRT199665 to induce apoptosis in cancer cells, methods for quantifying

its effects, and a summary of its inhibitory concentrations.

Introduction
MRT199665 is a multi-kinase inhibitor with high potency against members of the MARK, SIK,

and AMPK families.[1][2] Its targeted activity has shown significant promise in preclinical

studies, particularly in the context of AML. The transcription factor MEF2C is a critical driver in

a subset of AML cases, and its activity is regulated by phosphorylation. MRT199665 effectively

blocks this phosphorylation, leading to the suppression of the MEF2C-driven gene expression

program and subsequent induction of apoptosis.[1][2] This document provides detailed

methodologies for investigating the apoptotic effects of MRT199665 in cancer cell lines.
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Data Presentation
Table 1: Inhibitory Activity of MRT199665 against a Panel
of Kinases

Kinase Family Target Kinase IC50 (nM)

MARK MARK1 2

MARK2 2

MARK3 3

MARK4 2

AMPK AMPKα1 10

AMPKα2 10

SIK SIK1 110

SIK2 12

SIK3 43

Source: MedChemExpress, Network of Cancer Research[1][2]

Table 2: Cellular Activity of MRT199665 in AML Cell
Lines

Cell Line MEF2C Status Assay Metric Value

OCI-AML2,

MV4–11, MOLM-

13, Kasumi-1

Endogenous

MEF2C

phosphorylation

Cell Proliferation Mean IC50 26 ± 13 nM

NB-4, HEL, HL-

60, U937
Lacking MEF2C Cell Proliferation Mean IC50 990 ± 29 nM

OCI-AML2,

MOLM-13

Endogenous

MEF2C

phosphorylation

Western Blot

MEF2C

Phosphorylation

(pS222)

>40% reduction

at 10 nM

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b609327?utm_src=pdf-body
https://www.cancer-research-network.com/2020/02/13/mrt199665-is-a-atp-competitive-mark-sik-ampk-inhibitor/
https://www.medchemexpress.com/mrt199665.html
https://www.benchchem.com/product/b609327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source: MedChemExpress[2]

Signaling Pathway
The primary mechanism by which MRT199665 induces apoptosis in MEF2C-activated AML

cells is through the inhibition of the MARK/SIK/AMPK signaling axis, which in turn prevents the

phosphorylation of MEF2C.
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Caption: MRT199665 signaling pathway in MEF2C-activated cancer cells.
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Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of

MRT199665 on cancer cells.

Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent effect of MRT199665 on

cancer cell viability.
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Caption: Workflow for the MTT cell viability assay.
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Materials:

Cancer cell line of interest (e.g., OCI-AML2, MOLM-13)

Complete culture medium

MRT199665 stock solution (e.g., 10 mM in DMSO)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2

incubator.

Compound Treatment: Prepare serial dilutions of MRT199665 in culture medium. The final

concentrations should range from 1 nM to 100 µM.[2] Remove the old medium from the wells

and add 100 µL of the medium containing the different concentrations of MRT199665.

Include a vehicle control (DMSO) at the same concentration as the highest MRT199665
concentration.

Incubation: Incubate the plate for 48 hours at 37°C.[2]

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or

until a purple precipitate is visible.

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by

pipetting to dissolve the formazan crystals.

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the results and determine the IC50 value using a suitable software.

Western Blot Analysis for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins following MRT199665
treatment.
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Caption: Workflow for Western blot analysis of apoptosis markers.
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Materials:

Cancer cells treated with MRT199665 (e.g., 10, 100, 500, 1000 nM for 12 hours).[2]

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-pMEF2C (S222), anti-MEF2C, anti-cleaved PARP, anti-cleaved

Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)

HRP-conjugated secondary antibody

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Cell Treatment and Lysis: Treat cells with the desired concentrations of MRT199665 for the

specified time. Harvest the cells and lyse them in RIPA buffer on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight

at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and

then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Wash the membrane again three times with TBST. Apply the ECL detection

reagent and visualize the protein bands using a chemiluminescence imaging system.

Analysis: Quantify the band intensities using densitometry software and normalize to a

loading control (e.g., GAPDH or β-actin).

Apoptosis Assay by Annexin V/Propidium Iodide (PI)
Staining and Flow Cytometry
This protocol allows for the quantitative determination of apoptotic and necrotic cells following

MRT199665 treatment.

Materials:

Cancer cells treated with MRT199665

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Cell Treatment: Treat cells with MRT199665 at various concentrations for the desired time.

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold

PBS.

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC

and 5 µL of Propidium Iodide.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within

1 hour.

Viable cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Necrotic cells: Annexin V-negative and PI-positive

Conclusion
MRT199665 is a valuable research tool for inducing apoptosis in cancer cells, particularly those

with activated MEF2C. The protocols outlined in this document provide a framework for

investigating the efficacy and mechanism of action of MRT199665. Researchers can adapt

these methods to their specific cell lines and experimental questions to further elucidate the

therapeutic potential of targeting the MARK/SIK/AMPK pathway in cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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